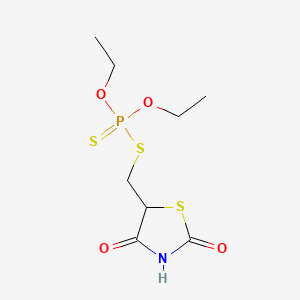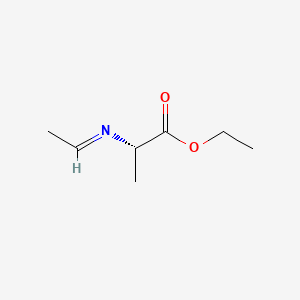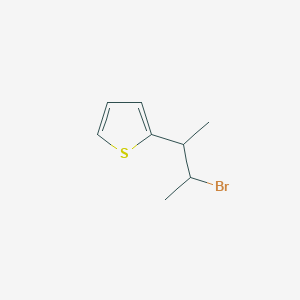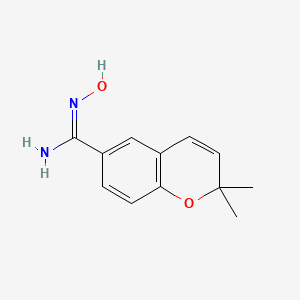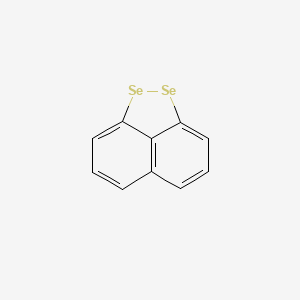
Naphtho(1,8-cd)-1,2-diselenole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,8-cd)-1,2-diselenole is a heterocyclic compound containing selenium atoms. It is part of a broader class of compounds known as naphthalenes, which are characterized by their fused ring structures. The presence of selenium atoms in the compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,8-cd)-1,2-diselenole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of lithiated naphtho(1,8-cd)-1,2-dithiole with selenium reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(1,8-cd)-1,2-diselenole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atoms to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenium atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
Naphtho(1,8-cd)-1,2-diselenole has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex selenium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has shown potential in developing new drugs, particularly for their antioxidant and anticancer properties.
Industry: This compound can be used in the development of advanced materials, such as semiconductors and catalysts
Mecanismo De Acción
The mechanism by which Naphtho(1,8-cd)-1,2-diselenole exerts its effects involves interactions with molecular targets and pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho(1,8-cd)-1,2-dithiole: A sulfur analog of Naphtho(1,8-cd)-1,2-diselenole, with similar structural features but different chemical properties due to the presence of sulfur instead of selenium.
Naphtho(2,1-d)oxazoles: Compounds with oxygen and nitrogen atoms in the heterocyclic ring, exhibiting different reactivity and applications compared to selenium-containing compounds.
Uniqueness
This compound is unique due to the presence of selenium atoms, which impart distinct redox properties and biological activities. This makes it particularly valuable in research areas exploring the roles of selenium in health and disease, as well as in the development of advanced materials with specific electronic and catalytic properties .
Propiedades
Número CAS |
36579-71-2 |
|---|---|
Fórmula molecular |
C10H6Se2 |
Peso molecular |
284.1 g/mol |
Nombre IUPAC |
2,3-diselenatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C10H6Se2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H |
Clave InChI |
NRSKRAWCDYQPHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)[Se][Se]C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)


![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
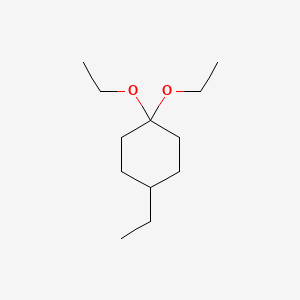
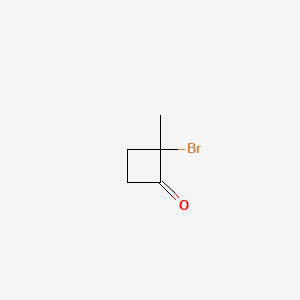

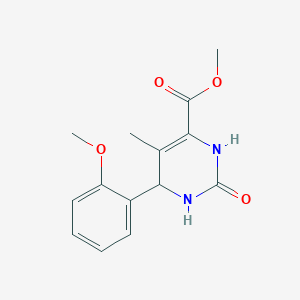
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
